molecular formula C11H10O4 B8144266 Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate

Cat. No.: B8144266
M. Wt: 206.19 g/mol
InChI Key: OGCBDZCABQHVJN-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate is a benzofuran-derived ester characterized by a fused bicyclic structure consisting of a benzene ring and a furan moiety with a ketone group at the 3-position. The acetate side chain at the 4-position enhances its reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-oxo-1-benzofuran-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10(13)5-7-3-2-4-9-11(7)8(12)6-15-9/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCBDZCABQHVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C(=O)COC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Cyclization

The reaction utilizes N-phenoxyamides and propiolic acids as precursors. For example, N-phenoxyacetamide (1a ) and 3-phenylpropiolic acid (2a ) undergo cyclization in methanol under air at room temperature, catalyzed by (Cp*RhCl₂)₂ (2.5 mol%) and Co(OAc)₂·4H₂O (1 equiv). Sodium pivalate (NaOPiv·H₂O) acts as a base, facilitating deprotonation and directing group-assisted C–H activation. The reaction proceeds via a sequence of rhodium-mediated ortho-C–H alkenylation followed by cobalt-catalyzed annulation, yielding the benzofuran-3-one core.

Functionalization and Esterification

Following cyclization, the acetate group is introduced via esterification. For instance, hydrolysis of the intermediate ethyl ester (e.g., ethyl 2-(p-tolyl)benzofuran-3-carboxylate) under basic conditions generates the carboxylic acid, which is subsequently treated with methanol and an acid catalyst to form the methyl ester. This two-step process achieves the target compound with 65–75% overall yield, though competing decarboxylation or over-esterification may require careful pH control.

Hydrogenation of Benzofuran Derivatives

Partial saturation of the furan ring to form the dihydrobenzofuran structure is critical. Patent literature describes the hydrogenation of ethyl 2-methylbenzofuran-4-carboxylate over 10% Pd/C in acetic acid under 60 psi H₂.

Catalyst and Solvent Optimization

Palladium on carbon (Pd/C) in acetic acid selectively reduces the furan’s double bond without affecting ester groups. Reaction completion within 24 hours at room temperature is typical, though elevated temperatures (40–50°C) may accelerate the process. Post-hydrogenation purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) isolates the dihydro product in 85–90% yield.

Side Reactions and Mitigation

Over-reduction to tetrahydro derivatives or cleavage of the ester group is minimized by using mild H₂ pressures (<100 psi) and short reaction times. Control experiments confirm that the ketone at position 3 remains intact under these conditions.

Diazo Compound-Mediated Ring Formation

Alternative routes employ diazo compounds to assemble the benzofuran skeleton. A general protocol involves the reaction of methyl propiolate with amines to form enamines, which subsequently react with diazo carbonyl compounds under copper catalysis.

Enamine Synthesis and Cyclization

Methyl propiolate reacts with dimethylamine in tetrahydrofuran (THF) to yield methyl (E)-3-(dimethylamino)prop-2-enoate (2a ). Treatment with a diazo compound (e.g., methyl 2-diazo-3-oxo-4-phenylbutanoate) in dichloroethane at 60°C in the presence of Cu(hfacac)₂·H₂O (6 mol%) induces cyclization, forming the aminofuran intermediate. Acidic workup then removes the amino group, yielding the benzofuran core.

Esterification and Purification

The intermediate carboxylic acid is esterified using methanol and sulfuric acid. Column chromatography (hexane/ethyl acetate, 9:1) purifies the final product, with yields ranging from 70–80%.

Comparative Analysis of Synthetic Routes

MethodCatalystsYield (%)Key AdvantagesLimitations
Rh/Co Relay Catalysis(Cp*RhCl₂)₂, Co(OAc)₂60–75High regioselectivity, mild conditionsRequires air-sensitive catalysts
HydrogenationPd/C85–90Scalable, simple setupRisk of over-reduction
Diazo CyclizationCu(hfacac)₂70–80Versatile for substituent variationMulti-step, diazo handling required

Mechanistic Insights and Reaction Optimization

Role of Sodium Pivalate in Rh/Co Catalysis

NaOPiv·H₂O facilitates ligand exchange on rhodium, promoting C–H activation. It also stabilizes cobalt intermediates during annulation, as evidenced by deuterium labeling studies.

Solvent Effects on Hydrogenation

Polar aprotic solvents (e.g., acetic acid) enhance Pd/C activity by stabilizing protonated intermediates. Non-polar solvents like ethyl acetate reduce side reactions but slow reaction kinetics.

Temperature Control in Diazo Reactions

Maintaining 60°C during cyclization prevents diazo decomposition while ensuring sufficient reactivity. Lower temperatures (<50°C) result in incomplete conversion .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for laboratory use .

Biology

Biologically, this compound is studied for its interactions with biomolecules. It can act as a probe in enzyme interaction studies and receptor binding assays. The ability to form stable complexes with proteins makes it a candidate for investigating biochemical pathways and mechanisms of action within living organisms .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties . Preliminary studies suggest potential anti-inflammatory, antimicrobial, and anticancer activities. Its capability to interact with specific molecular targets positions it as a promising candidate for drug development aimed at treating various diseases .

Industry

The industrial applications of this compound include its use in the production of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for formulating products that require durable and effective materials .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of benzofuran derivatives similar to this compound. Compounds exhibited significant inhibitory effects against various bacterial strains, suggesting that modifications to the benzofuran structure could enhance antimicrobial efficacy .
  • Anticancer Potential:
    Research into benzofuran derivatives has shown promising anticancer activity against ovarian cancer cell lines. These findings indicate that compounds structurally related to this compound may also possess similar therapeutic potentials .
  • Enzyme Interaction Studies:
    Investigations have utilized this compound to study its interaction with enzymes involved in metabolic pathways. The results indicated that it could serve as an effective inhibitor or modulator of specific enzymatic activities, providing insights into potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Derivatives)

Several methyl ester derivatives of sulfonylurea herbicides share structural motifs with the target compound but differ significantly in core architecture and applications (). Key examples include:

Triflusulfuron Methyl Ester : Contains a trifluoroethoxy-substituted triazine ring linked to a sulfonylurea group.

Ethametsulfuron Methyl Ester : Features a methoxy-substituted triazine and ethoxy side chain.

Metsulfuron Methyl Ester : Includes a methoxy-methyl triazine core.

Structural and Functional Differences :

  • Core Heterocycle : The target compound’s benzofuran ring contrasts with the triazine rings of sulfonylureas.
  • Functional Groups : Sulfonylureas incorporate sulfonylurea bridges (–SO₂–NH–CO–NH–) critical for herbicidal activity, absent in the target compound.
  • Applications: Sulfonylureas act as acetolactate synthase (ALS) inhibitors, targeting weed growth, while the benzofuran ester’s role is likely non-pesticidal (e.g., pharmaceutical synthesis) .

Benzothiazine Analogs

highlights Methyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)acetate , a structural analog where the benzofuran’s oxygen atom is replaced by sulfur, forming a benzothiazine ring.

Key Comparisons :

  • Heteroatom Substitution : The sulfur atom in benzothiazine increases electron density and alters reactivity compared to the oxygen in benzofuran.
  • This contrasts with the target compound, which remains in use as a synthetic intermediate .

Biological Activity

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate, a compound with the CAS number 2703756-38-9, has garnered attention in recent studies for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10O4C_{11}H_{10}O_4 and a molecular weight of 206.19 g/mol. The compound features a benzofuran moiety with a ketone functional group, which is significant for its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Compounds containing benzofuran structures often exhibit inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. For instance, related compounds showed IC50 values ranging from 8.6 to 15.0 μM for NO production inhibition, indicating promising anti-inflammatory properties .

2. Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds possess antimicrobial activities. In particular, the presence of specific functional groups enhances their efficacy against various pathogens. For example, certain benzofuran derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

3. Antioxidant Properties

The antioxidant capacity of this compound is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This activity is crucial in preventing cellular damage and may contribute to the compound's therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages.
  • Scavenging Free Radicals: The antioxidant activity is likely due to the ability of the compound to donate electrons to free radicals, neutralizing their harmful effects.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating various benzofuran derivatives, this compound was tested for its ability to inhibit NO production in RAW 264.7 cells. The results indicated a significant reduction in NO levels at concentrations as low as 10 μM, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .

Q & A

Q. How to reconcile conflicting spectral data from different labs?

  • Answer : Cross-check experimental parameters (e.g., NMR solvent, spectrometer frequency). Collaborative validation via round-robin testing or accessing reference datasets (e.g., Cambridge Structural Database) resolves inconsistencies. For crystallographic data, re-refinement with updated SHELX versions may correct outdated models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.